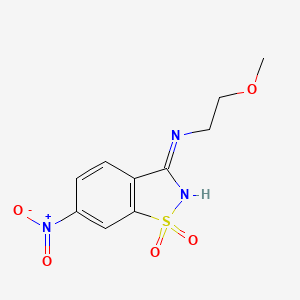
methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate, also known as MDPHP, is a chemical compound that belongs to the cathinone family. It is a synthetic stimulant that has gained popularity in recent years due to its psychoactive effects. MDPHP is structurally similar to other cathinones, such as MDPV and α-PVP, which are known to produce euphoria, increased energy, and heightened alertness. In
Mecanismo De Acción
Methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an accumulation of these neurotransmitters in the synaptic cleft. This results in increased stimulation of the reward pathway, leading to the feelings of euphoria and increased energy associated with methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate use.
Biochemical and Physiological Effects:
methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications. It also causes the release of stress hormones, such as cortisol and adrenaline, which can result in anxiety and paranoia. methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has been found to be addictive, with users experiencing withdrawal symptoms upon cessation of use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has advantages and limitations for lab experiments. It can be used to study the effects of stimulants on the central nervous system and the reward pathway. However, its addictive properties and potential for cardiovascular complications limit its use in animal studies.
Direcciones Futuras
For methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate research include investigating its long-term effects on the brain and the cardiovascular system. Additionally, research could focus on developing treatments for methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate addiction and overdose. Further studies could also explore the potential of methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate as a therapeutic agent for certain psychiatric disorders.
Métodos De Síntesis
Methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate can be synthesized using different methods, but the most common one involves the reaction of 2,4-dibutoxybenzaldehyde with 3,3,3-trifluoro-2-hydroxypropanoic acid in the presence of methylamine. The reaction yields methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate as a white crystalline powder with a melting point of 104-106°C.
Aplicaciones Científicas De Investigación
Methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has been used in scientific research to investigate its effects on the central nervous system. In animal studies, it has been found to increase locomotor activity, induce hyperthermia, and produce rewarding effects. methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has also been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters involved in the reward pathway.
Propiedades
IUPAC Name |
methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3O5/c1-4-6-10-25-13-8-9-14(15(12-13)26-11-7-5-2)17(23,16(22)24-3)18(19,20)21/h8-9,12,23H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAOGONVISMCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B6071867.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(4-morpholinyl)propanamide](/img/structure/B6071879.png)
![4-(dimethylamino)benzaldehyde [5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6071886.png)
![1-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methoxypiperidine](/img/structure/B6071887.png)


![[2-(2-benzylidenehydrazino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B6071936.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B6071940.png)
![4-chloro-N-{[(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B6071947.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B6071954.png)

![1-(cyclohexylmethyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6071967.png)
![1-({1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)-1,4-diazepan-5-one bis(trifluoroacetate)](/img/structure/B6071969.png)